molecular formula C12H32Si4 B12554030 1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilocane CAS No. 190520-04-8

1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilocane

Cat. No.: B12554030
CAS No.: 190520-04-8
M. Wt: 288.72 g/mol
InChI Key: RLXWVBRLUYIEFC-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilocane is a silicon-based compound with the molecular formula C8H24Si4. It is a member of the silane family, characterized by the presence of silicon atoms bonded to hydrogen and/or alkyl groups. This compound is notable for its high thermal stability and hydrophobic properties, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilocane can be synthesized through the hydrolysis and condensation of dimethyldichlorosilane. The reaction typically involves the following steps:

    Hydrolysis: Dimethyldichlorosilane is hydrolyzed in the presence of water, leading to the formation of dimethylsilanediol.

    Condensation: The dimethylsilanediol undergoes condensation reactions to form cyclic and linear siloxanes, including this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale hydrolysis and condensation reactors. The reaction conditions are carefully controlled to optimize yield and purity. The final product is typically purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilocane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: Reduction reactions can convert the compound into lower oxidation state silanes.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use chlorine or bromine under controlled conditions.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Lower oxidation state silanes.

    Substitution: Halogenated silanes.

Scientific Research Applications

1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilocane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Employed in the development of biocompatible materials and coatings.

    Medicine: Investigated for its potential use in drug delivery systems and medical devices.

    Industry: Utilized in the production of silicone-based lubricants, sealants, and adhesives.

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilocane involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with silicon-based receptors and enzymes.

    Pathways: It can modulate the activity of silicon-related metabolic pathways, influencing the synthesis and degradation of silicon-containing biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2,3,3,4,4-Octamethylcyclobutane: A similar silicon-based compound with a different structural arrangement.

    1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzofluorene: Another silicon-containing compound with unique properties.

Uniqueness

1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilocane is unique due to its high thermal stability and hydrophobic nature, making it particularly useful in applications requiring durable and water-resistant materials.

Properties

CAS No.

190520-04-8

Molecular Formula

C12H32Si4

Molecular Weight

288.72 g/mol

IUPAC Name

1,1,2,2,3,3,4,4-octamethyltetrasilocane

InChI

InChI=1S/C12H32Si4/c1-13(2)11-9-10-12-14(3,4)16(7,8)15(13,5)6/h9-12H2,1-8H3

InChI Key

RLXWVBRLUYIEFC-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CCCC[Si]([Si]([Si]1(C)C)(C)C)(C)C)C

Origin of Product

United States

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